molecular formula C5H8Br2 B6600407 1,2-Bis(bromomethyl)cyclopropane CAS No. 100516-81-2

1,2-Bis(bromomethyl)cyclopropane

Cat. No.: B6600407
CAS No.: 100516-81-2
M. Wt: 227.92 g/mol
InChI Key: BYTFOVGHZSNHNT-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)cyclopropane is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of methylenecyclobutane with bromine, which yields a mixture of isomeric bromides . Another method includes the reaction of cyclopropane-1,1-dimethanol with phosphorus tribromide . These reactions typically require controlled conditions to ensure high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(bromomethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products .

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)cyclopropane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl groups act as reactive sites, allowing the compound to participate in a wide range of chemical reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(bromomethyl)cyclopropane is unique due to the positioning of its bromomethyl groups on adjacent carbon atoms of the cyclopropane ring. This structural feature imparts distinct reactivity and properties compared to its isomers and other similar compounds .

Properties

IUPAC Name

1,2-bis(bromomethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFOVGHZSNHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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